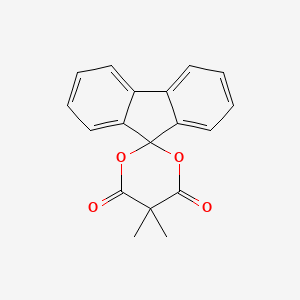
Malonate de diméthylfluorène-9-ylidène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl fluoren-9-ylidene malonate is an organic compound with the chemical formula C18H14O4. It is characterized by the presence of a fluorenylidene group attached to a malonate ester. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.
Applications De Recherche Scientifique
Dimethyl fluoren-9-ylidene malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with specific properties.
Mécanisme D'action
Target of Action
Dimethyl fluoren-9-ylidene malonate is primarily used in the synthesis of bis(oxazoline) ligands . These ligands are known to interact with various metal ions, forming complexes that can act as catalysts in a variety of asymmetric reactions .
Mode of Action
The compound interacts with its targets (metal ions) to form complexes. These complexes, particularly the Cu(OTf)2 complex of a fluoren-9-ylidene malonate-derived bis(oxazoline), have been shown to exhibit moderate to good enantioselectivity (up to 88% ee) in Friedel-Crafts reactions of indoles with arylidene malonates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Friedel-Crafts reaction pathway . This pathway involves the alkylation or acylation of aromatic compounds in the presence of a strong Lewis acid catalyst. The fluoren-9-ylidene malonate-derived bis(oxazoline) ligands, when complexed with certain metal ions, can catalyze these reactions with high enantioselectivity .
Result of Action
The result of the compound’s action is the formation of enantioselective products in Friedel-Crafts reactions . This can be particularly useful in the synthesis of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science .
Analyse Biochimique
Cellular Effects
Dimethyl fluoren-9-ylidene malonate may have potential cellular effects. For instance, malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration
Molecular Mechanism
The molecular mechanism of Dimethyl fluoren-9-ylidene malonate is not well established. This inhibition can lead to a metabolic shift from oxidative phosphorylation to glucose metabolism in the adult heart .
Temporal Effects in Laboratory Settings
Related compounds such as malonate have been shown to have temporal effects, such as promoting cardiomyocyte proliferation and heart regeneration over time .
Dosage Effects in Animal Models
The dosage effects of Dimethyl fluoren-9-ylidene malonate in animal models are not well documented. Related compounds such as malonate have been studied in animal models. For instance, malonate was shown to promote adult cardiomyocyte proliferation and heart regeneration in a rat model during advancing type 2 diabetes .
Metabolic Pathways
The metabolic pathways involving Dimethyl fluoren-9-ylidene malonate are not well established. Malonate, a related compound, is known to be involved in the Krebs cycle, where it can inhibit succinate dehydrogenase (SDH), leading to a metabolic shift .
Transport and Distribution
Malonate, a related compound, is known to be transported by the anion-exchange band 3 protein in human red blood cells .
Subcellular Localization
The subcellular localization of Dimethyl fluoren-9-ylidene malonate is not well established. Related compounds such as malonate are known to be involved in mitochondrial processes, suggesting potential mitochondrial localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl fluoren-9-ylidene malonate can be synthesized through several methods. One common approach involves the reaction of fluorenone with dimethyl malonate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, forming the desired product .
Industrial Production Methods
In industrial settings, the synthesis of dimethyl fluoren-9-ylidene malonate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl fluoren-9-ylidene malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: Nucleophilic substitution reactions can occur at the malonate ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the fluorenylidene group.
Fluorenone: Contains the fluorenylidene group but lacks the malonate ester functionality.
Diethyl fluoren-9-ylidene malonate: Similar structure but with ethyl esters instead of methyl esters.
Uniqueness
Dimethyl fluoren-9-ylidene malonate is unique due to the combination of the fluorenylidene group and malonate ester functionality. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
5,5-dimethylspiro[1,3-dioxane-2,9'-fluorene]-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-17(2)15(19)21-18(22-16(17)20)13-9-5-3-7-11(13)12-8-4-6-10-14(12)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHINYVCUGACPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC2(C3=CC=CC=C3C4=CC=CC=C42)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
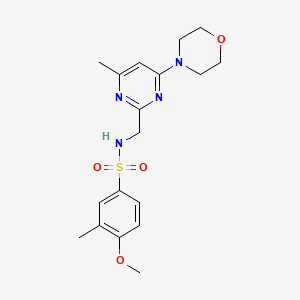
![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)
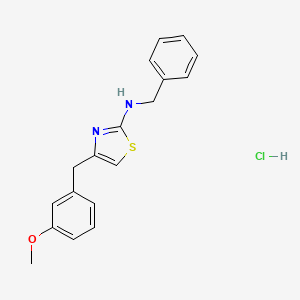


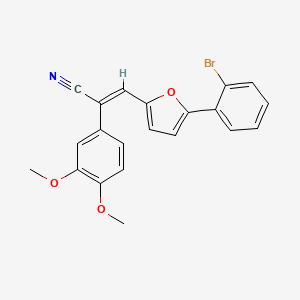
![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2429924.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
![N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2429928.png)
![N-(4-tert-butylphenyl)-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2429931.png)
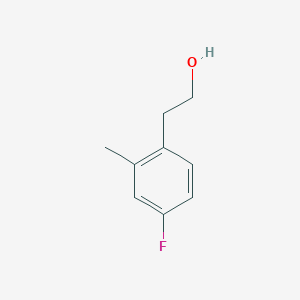
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2429934.png)

